4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide
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Overview
Description
4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide is a complex organic compound featuring a benzamide core linked to thiazole and triazole moieties
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibiotic, antidiabetic, insecticides, antifungal, antioxidant, antihelmintic, or anti-hiv properties .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes that result in its biological activities .
Biochemical Pathways
Based on its reported biological activities, it can be inferred that the compound may affect multiple pathways related to cancer, inflammation, bacterial and fungal infections, diabetes, and other conditions .
Result of Action
Based on its reported biological activities, it can be inferred that the compound may induce changes at the molecular and cellular levels that result in its therapeutic effects .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide are largely attributed to its unique structure, which allows it to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors such as α-amino acids, isothiocyanates, and phenacyl bromide.
Synthesis of the triazole ring: This often involves the cycloaddition of azides and alkynes under copper-catalyzed conditions.
Coupling reactions: The final step involves coupling the thiazole and triazole rings to the benzamide core using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzamide or heterocyclic rings.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Conducted under anhydrous conditions to prevent side reactions.
Substitution: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.
Triazole derivatives: Compounds such as 1,2,4-triazole and 1,2,3-triazole are structurally similar due to the triazole ring.
Uniqueness
4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide is unique due to the combination of thiazole and triazole rings linked to a benzamide core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2S2/c21-13(17-7-11-8-24-14-18-9-19-20(11)14)10-1-3-12(4-2-10)22-15-16-5-6-23-15/h1-6,8-9H,7H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBWWZIWCICDNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CSC3=NC=NN23)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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